TATD; Thiamine 8-(methyl 6-acetyldihydrothioctate) disulfide

Description

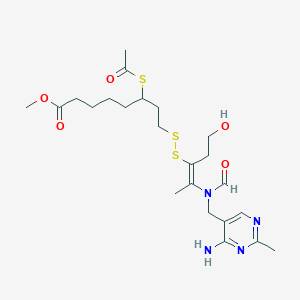

Octotiamine as a Synthetic Thiamine (B1217682) Derivative

Octotiamine, also known as thioctothiamine or by the identifier TATD, is a synthetic derivative of thiamine. wikipedia.orgmedchemexpress.com Its complex chemical structure features the core pyrimidine (B1678525) and thiazole (B1198619) rings characteristic of thiamine, but with significant modifications. ontosight.ai Specifically, its IUPAC name is methyl 6-(acetylsulfanyl)-8-{[(2E)-2-{(4-amino-2-methyl-5-pyrimidinyl)methylamino}-5-hydroxy-2-penten-3-yl]disulfanyl}octanoate. wikipedia.org These structural alterations, particularly the addition of a disulfide bond and an octanoic acid methyl ester chain, confer distinct physicochemical properties upon the molecule. wikipedia.orgontosight.ai

Below are the key chemical details of Octotiamine.

| Property | Value |

| IUPAC Name | methyl 6-(acetylsulfanyl)-8-{[(2E)-2-{(4-amino-2-methyl-5-pyrimidinyl)methylamino}-5-hydroxy-2-penten-3-yl]disulfanyl}octanoate wikipedia.org |

| Molecular Formula | C23H36N4O5S3 wikipedia.org |

| Molar Mass | 544.74 g·mol−1 wikipedia.org |

| Synonyms | Thioctothiamine, TATD wikipedia.orgmedchemexpress.com |

| CAS Number | 137-86-0 wikipedia.org |

Rationale for Chemical Modification of Thiamine Analogues

The chemical modification of thiamine to create synthetic analogues like Octotiamine is driven by several scientific objectives. A primary motivation is to enhance the molecule's bioavailability and metabolic stability. patsnap.com Natural thiamine is water-soluble and can be rapidly excreted from the body, which can limit its efficacy in certain research and therapeutic contexts. patsnap.com Chemical modifications aim to create more lipophilic (fat-soluble) versions that can be more readily absorbed and exhibit a longer biological half-life, ensuring more sustained availability within biological systems. patsnap.com

Furthermore, modifying the thiamine structure allows researchers to probe the mechanisms of thiamine-dependent enzymes. Thiamine's active form, thiamine pyrophosphate (TPP), is an essential cofactor for several key enzymes in carbohydrate and amino acid metabolism, such as pyruvate (B1213749) dehydrogenase and transketolase. patsnap.com By designing analogues that act as inhibitors or modulators of these enzymes, scientists can investigate the roles of these metabolic pathways in various cellular processes. patsnap.com These synthetic derivatives serve as valuable chemical probes to explore the consequences of interrupting thiamine-utilization pathways, which is linked to understanding various disease states.

Historical Context of Octotiamine Research

The exploration of thiamine derivatives has its roots in the mid-20th century, largely pioneered by research in Japan. Following the discovery and synthesis of thiamine, scientists sought to overcome its limitations, such as poor absorption. This led to the development of a series of "allithiamines," lipid-soluble derivatives, beginning in the 1950s.

Octotiamine emerged from this wave of research and was developed by Fujisawa Pharmaceutical Co., Ltd. tandfonline.comresearchgate.net Studies on its properties and potential applications have continued, with a notable focus on its physicochemical characteristics for pharmaceutical formulation. For instance, research has been conducted to optimize its crystallization process to enhance properties like flowability and compressibility, which are critical for manufacturing solid dosage forms. tandfonline.comresearchgate.net A study by Tomozawa et al. (1998) investigated how modifying crystallization conditions, such as pH and agitation speed, could improve the direct-tableting potential of Octotiamine crystals. tandfonline.com This research highlights the ongoing interest in refining the physical properties of synthetic thiamine analogues for specific applications.

Research Findings: Optimization of Octotiamine Crystallization

A study was conducted to improve the physicochemical properties of Octotiamine crystals for pharmaceutical manufacturing. The conventional crystallization method was compared against a modified method with adjusted parameters. The goal was to produce crystals with superior flowability and compressibility for direct tableting. tandfonline.comresearchgate.net

| Crystallization Parameter | Conventional Method | Modified Method | Outcome of Modification |

| pH (Supersaturation Ratio) | 4.3 | 4.0 | Reduction in supersaturation ratio tandfonline.com |

| Impeller Speed | 100 rpm | 78 rpm | Decreased agitation speed tandfonline.com |

| Resulting Crystal Properties | Standard | Superior flowability and compressibility tandfonline.com | |

| Manufacturing Implication | Standard Granulation Required | Suitable for simpler direct-tableting method researchgate.net | |

| Powder Adhesiveness | Standard | Less adhesive, allowing for more stable automated manufacturing researchgate.net |

Structure

2D Structure

Properties

IUPAC Name |

methyl 6-acetylsulfanyl-8-[[2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-hydroxypent-2-en-3-yl]disulfanyl]octanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36N4O5S3/c1-16(27(15-29)14-19-13-25-17(2)26-23(19)24)21(9-11-28)35-33-12-10-20(34-18(3)30)7-5-6-8-22(31)32-4/h13,15,20,28H,5-12,14H2,1-4H3,(H2,24,25,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJTXQHYNRDGLON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCO)SSCCC(CCCCC(=O)OC)SC(=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36N4O5S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70859269 | |

| Record name | Methyl 6-(acetylsulfanyl)-8-{[(2E)-2-{[(4-amino-2-methylpyrimidin-5-yl)methyl](formyl)amino}-5-hydroxypent-2-en-3-yl]disulfanyl}octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

544.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137-86-0 | |

| Record name | Octotiamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular and Biochemical Mechanisms of Action of Octotiamine

Antioxidant Activity and Reactive Oxygen Species Modulation

Octotiamine exhibits significant antioxidant properties by modulating reactive oxygen species (ROS), which are chemically reactive molecules containing oxygen. patsnap.comnih.gov An imbalance between the production of ROS and the body's ability to neutralize them leads to oxidative stress, a condition implicated in various chronic diseases. patsnap.com Octotiamine helps to mitigate oxidative stress, thereby protecting cellular components like DNA, proteins, and lipids from oxidative damage. patsnap.com

Enhancement of Endogenous Antioxidant Systems

Octotiamine has been shown to enhance the body's natural antioxidant defenses. patsnap.com One of the key ways it achieves this is by increasing the levels of glutathione (B108866), a powerful endogenous antioxidant. patsnap.com The body's antioxidant defense system is crucial for maintaining health and preventing oxidative damage. This system includes both endogenous antioxidants produced by the body and exogenous antioxidants obtained from the diet. nih.gov By boosting the levels of key endogenous antioxidants like glutathione, octotiamine strengthens the cell's ability to neutralize harmful free radicals. patsnap.com

Free Radical Scavenging Mechanisms

Octotiamine functions as a free radical scavenger, directly neutralizing these unstable molecules. patsnap.comgoogle.com Free radicals are atoms or molecules with unpaired electrons, making them highly reactive and capable of damaging cellular structures. mdpi.com The process of scavenging involves donating an electron to the free radical, thereby stabilizing it and reducing its capacity to cause harm. Studies have demonstrated the free radical scavenging capabilities of various compounds, highlighting the importance of this mechanism in preventing oxidative stress. nih.govmdpi.com Octotiamine's ability to scavenge free radicals is a key component of its antioxidant and neuroprotective effects. patsnap.com

Neuroprotective Mechanisms of Octotiamine

Octotiamine is classified as a neuroprotective agent, designed to protect nerve cells from damage and degeneration. patsnap.comviolapharm.com This neuroprotection is achieved through a combination of its antioxidant and anti-inflammatory actions, as well as by supporting neuronal energy metabolism. patsnap.compatsnap.com

Role in Protecting Nerve Cells from Damage

A crucial aspect of octotiamine's neuroprotective effect is its ability to shield nerve cells from various forms of damage. patsnap.com This includes protection from excitotoxicity, a process where excessive stimulation by neurotransmitters like glutamate (B1630785) leads to neuronal injury and death. nih.gov By enhancing cellular energy production through improved mitochondrial function and supporting the synthesis of essential molecules, octotiamine helps neurons withstand metabolic stress and resist degenerative processes. patsnap.compatsnap.com The neurotropic B vitamins, including thiamine (B1217682) and its derivatives, are recognized for their role in maintaining neuronal viability and supporting nerve regeneration. nih.gov

Conversion to Thiamine Pyrophosphate (TPP)

Octotiamine, a synthetic derivative of thiamine (vitamin B1), serves as a precursor to the biologically active coenzyme thiamine pyrophosphate (TPP). patsnap.comontosight.ai Its modified structure enhances its stability and bioavailability compared to thiamine. patsnap.com The primary mechanism of octotiamine involves its intracellular conversion into TPP. patsnap.com This process is fundamental to its biological activity, as TPP is an essential coenzyme for numerous metabolic enzymes. cam.ac.uknasa.gov Once absorbed and inside the cell, octotiamine is converted to thiamine, which is then phosphorylated by the enzyme thiamine pyrophosphokinase to form TPP. patsnap.compatsnap.com

A significant feature of octotiamine is its capacity to elevate intracellular TPP concentrations effectively. patsnap.com Thiamine derivatives like octotiamine are designed to have improved cellular uptake and a longer half-life compared to thiamine, ensuring a more sustained availability in the bloodstream and tissues. patsnap.com This enhanced bioavailability leads to a more robust and lasting increase in TPP levels within cells. patsnap.com This augmentation ensures that TPP-dependent enzymes have an ample supply of their necessary coenzyme to function optimally. patsnap.com

The increased availability of intracellular TPP directly stimulates the activity of several crucial enzymes that are dependent on this coenzyme. patsnap.comcam.ac.uk These enzymes are central to cellular metabolism, particularly in the pathways of energy production. nasa.govnih.gov

Transketolase is a key TPP-dependent enzyme in the pentose (B10789219) phosphate (B84403) pathway. nih.govwikipedia.org This pathway is vital for producing nucleotide precursors and the reducing agent NADPH, which is essential for various biosynthetic reactions and antioxidant defense. patsnap.com By boosting TPP levels, octotiamine enhances the activity of transketolase, thereby supporting these critical cellular functions. patsnap.com The activity of red blood cell transketolase is a recognized biomarker for assessing thiamine status. nih.gov

The pyruvate (B1213749) dehydrogenase complex (PDC) is a multi-enzyme complex that links glycolysis to the citric acid cycle (TCA cycle) by catalyzing the conversion of pyruvate into acetyl-CoA. nih.govwikipedia.org The E1 component of this complex, pyruvate dehydrogenase, requires TPP as a cofactor for its catalytic activity. youtube.comwikipedia.org Elevated TPP levels from octotiamine administration can lead to increased PDC activity, promoting efficient carbohydrate metabolism and energy generation. patsnap.com The regulation of the PDC is critical for maintaining glucose homeostasis. nih.gov

The alpha-ketoglutarate (B1197944) dehydrogenase complex (KGDHC), also known as oxoglutarate dehydrogenase (OGDH), is another critical TPP-dependent enzyme complex in the TCA cycle. mdpi.come-century.us It catalyzes the conversion of alpha-ketoglutarate to succinyl-CoA, a vital step in the central metabolic pathway. mdpi.com The E1 subunit of this complex requires TPP to function. e-century.us By increasing TPP availability, octotiamine supports the function of the KGDHC, which is essential for cellular energy production and is a hub for metabolic plasticity. patsnap.commdpi.com

Pyruvate Dehydrogenase Complex Regulation

Mitochondrial Function Enhancement

Cellular Energy Production Optimization

Octotiamine optimizes cellular energy production primarily by boosting the levels of its active form, thiamine pyrophosphate (TPP). patsnap.com TPP is a critical cofactor for several key enzymes involved in the catabolism of glucose, the primary fuel for cellular energy. patsnap.com The efficient function of these enzymes is essential for converting carbohydrates into adenosine (B11128) triphosphate (ATP), the main energy currency of the cell. google.com

Key TPP-dependent enzymes in energy metabolism include:

Pyruvate Dehydrogenase (PDH): This enzyme complex links glycolysis to the citric acid cycle by converting pyruvate into acetyl-CoA. Its activity is fundamental for aerobic respiration.

α-Ketoglutarate Dehydrogenase: A crucial enzyme within the citric acid cycle that catalyzes the conversion of α-ketoglutarate to succinyl-CoA.

Transketolase: An important enzyme in the pentose phosphate pathway, which runs parallel to glycolysis and provides precursors for nucleotide synthesis and generates NADPH for reductive biosynthesis and antioxidant defense. patsnap.com

By ensuring a sufficient supply of TPP, octotiamine enhances the efficiency of these enzymatic reactions, leading to optimized glucose utilization and energy production. patsnap.com This prevents the accumulation of metabolic intermediates like pyruvate, which can be detrimental to cells. patsnap.com Studies on thiamine deficiency have shown that insufficient levels of TPP lead to reduced activity of these enzymes, causing a significant disruption in cellular energy metabolism. nih.gov

Role in Mitochondrial Bioenergetics

The mitochondrion is the primary site of cellular respiration and ATP synthesis through a process called oxidative phosphorylation. nih.gov Octotiamine plays a significant role in mitochondrial bioenergetics by supporting the function of the electron transport chain (ETC). patsnap.com The citric acid cycle, which takes place in the mitochondrial matrix, generates the electron donors NADH and FADH₂, which then feed electrons into the ETC. wikipedia.org

The activity of the pyruvate dehydrogenase and α-ketoglutarate dehydrogenase complexes, both TPP-dependent, is essential for the continuous operation of the citric acid cycle and the sustained production of NADH and FADH₂. patsnap.comnih.gov By ensuring these enzymes function optimally, octotiamine indirectly facilitates the delivery of electrons to the ETC. The ETC is composed of a series of protein complexes (I-IV) embedded in the inner mitochondrial membrane that transfer electrons in a stepwise manner, releasing energy that is used to pump protons and create an electrochemical gradient. wikipedia.orgkhanacademy.orgnih.gov This gradient drives ATP synthase (Complex V) to produce large quantities of ATP. nih.gov

Research on thiamine deficiency in mouse models has demonstrated that a lack of this vitamin leads to reduced activity of PDH, which in turn disrupts the hepatic glucose–fatty acid cycle and shifts energy production away from glucose and towards fatty acids. nih.gov This illustrates the critical role of thiamine, and by extension derivatives like octotiamine, in maintaining mitochondrial metabolic flexibility and efficient energy generation. nih.gov

| Enzyme/Complex | Role in Energy Metabolism | TPP Dependence |

| Pyruvate Dehydrogenase (PDH) | Converts pyruvate to acetyl-CoA, linking glycolysis to the citric acid cycle. | Direct |

| α-Ketoglutarate Dehydrogenase | Catalyzes a key step in the citric acid cycle. | Direct |

| Transketolase | Key enzyme in the pentose phosphate pathway. | Direct |

| Electron Transport Chain (ETC) | Series of protein complexes for oxidative phosphorylation and ATP synthesis. | Indirect |

Inhibition of Advanced Glycation End-products (AGEs) Formation

Advanced Glycation End-products (AGEs) are deleterious compounds formed through a non-enzymatic reaction between reducing sugars and the amino groups of proteins, lipids, or nucleic acids. drugtargetreview.comnih.gov The accumulation of AGEs is implicated in the pathogenesis of various chronic diseases and aging by causing protein cross-linking and promoting oxidative stress and inflammation. nih.gov

Octotiamine is reported to inhibit the formation of AGEs. patsnap.com This action is a known property of other thiamine derivatives, such as benfotiamine (B1667992). nih.gov The mechanism of AGE inhibition by thiamine derivatives is thought to involve the scavenging of reactive carbonyl species, which are key intermediates in the glycation pathway. plos.org By neutralizing these precursors, thiamine derivatives prevent them from reacting with proteins and forming stable AGEs.

A clinical study involving a combination of AGE inhibitors, including the thiamine derivative benfotiamine, demonstrated a significant reduction in serum levels of AGEs in patients with osteoarthritis over 24 weeks. nih.gov While direct quantitative studies on octotiamine's specific inhibitory potency are limited, its action as a thiamine derivative strongly suggests a protective role against the accumulation of these harmful glycotoxins.

| Compound Type | Mechanism of Action | Reference Study Finding |

| Thiamine Derivatives (e.g., Benfotiamine) | Scavenging of reactive carbonyl intermediates in the glycation pathway. | A combination therapy with benfotiamine significantly lowered serum AGEs in osteoarthritis patients. nih.gov |

| Natural Antioxidants | Trapping of free radicals involved in AGE formation. | Spices like cinnamon and cloves show high antiglycation ability correlated with their phenolic content. mdpi.com |

| Aminoguanidine | Trapping of α-dicarbonyl compounds, preventing their reaction with proteins. | Used as a positive control in in-vitro studies, effectively inhibiting AGE formation. mdpi.com |

Influence on Gene Expression and Transcriptional Control

Emerging evidence suggests that thiamine derivatives, including octotiamine, may exert their effects not only through direct enzymatic co-factor activity but also by modulating gene expression. patsnap.com This transcriptional control can influence broad cellular programs, including stress responses and metabolic regulation, adding another layer to its mechanism of action. patsnap.com

Modulation of Cellular Stress Response Genes

Cells possess intricate signaling networks to respond to stressors like oxidative damage. ijbs.com One of the most critical pathways is the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. frontiersin.org Under conditions of oxidative stress, the transcription factor Nrf2 translocates to the nucleus and activates the expression of a wide array of antioxidant and detoxification genes. frontiersin.orgnih.gov These genes encode for protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs). mdpi.com

Octotiamine possesses antioxidant properties, enabling it to scavenge free radicals directly. patsnap.com This reduction in oxidative stress can, in turn, influence the Nrf2 pathway. While direct studies linking octotiamine to Nrf2 activation are not yet prevalent, many natural and synthetic compounds are known to modulate this pathway to confer protection against oxidative damage. ijbs.comnih.govmdpi.com It is plausible that by mitigating oxidative stress, octotiamine contributes to a cellular environment that influences the expression of these critical stress-response genes, thereby providing a broader range of protective effects beyond simple metabolic optimization. patsnap.com

Regulation of Metabolic Pathway-Related Genes

The influence of thiamine extends to the transcriptional regulation of genes involved in metabolic pathways. Research using mouse models with a knockout of the thiamine transporter OCT1 has provided significant insights. nih.gov A lack of thiamine in the liver due to this genetic deletion resulted in altered mRNA expression levels of genes crucial for adipose metabolism, including a reduction in Pnpla2 and Lipe, which are involved in lipolysis. nih.gov

These findings demonstrate that cellular thiamine status is directly linked to the genetic regulation of metabolic networks. By restoring or ensuring adequate intracellular thiamine levels, octotiamine can be inferred to play a role in maintaining the normal transcriptional control of these metabolic pathways. This action helps prevent the metabolic inflexibility and dysregulation of glucose and lipid metabolism observed in deficiency states. nih.gov

Potential Influence on Neurotransmitter Synthesis and Regulation

By optimizing mitochondrial energy production, octotiamine ensures that neurons have the necessary energy to maintain their complex functions, including neurotransmission. patsnap.com Furthermore, some neurotransmitters are synthesized from precursors that are linked to metabolic pathways influenced by thiamine. nih.gov Recent discoveries have also revealed a more direct link between neurotransmitters and gene regulation, where monoamines such as serotonin (B10506) and dopamine (B1211576) can chemically modify histone proteins, thereby directly influencing gene expression patterns within the brain. drugtargetreview.com While direct evidence linking octotiamine to specific neurotransmitter synthesis pathways is still an area for further research, its fundamental role in brain energy metabolism and its potential to cross the blood-brain barrier suggest a supportive role in maintaining healthy neurochemical balance. patsnap.comontosight.aiopenaccessjournals.com

Metabolic Pathways and Systemic Biochemistry of Octotiamine

Involvement in Carbohydrate Metabolism

Octotiamine is integral to carbohydrate metabolism, a function it carries out once converted to TPP. patsnap.com TPP is an essential cofactor for several enzymes that are critical for the breakdown of carbohydrates to generate energy. patsnap.comgoogle.com Its role is particularly prominent in the Krebs cycle and the pentose (B10789219) phosphate (B84403) pathway. patsnap.com

The Krebs cycle, also known as the citric acid cycle or tricarboxylic acid (TCA) cycle, is a central metabolic pathway that generates energy through the oxidation of acetyl-CoA. news-medical.net Octotiamine, as a precursor to TPP, is vital for the functioning of two key enzyme complexes in this cycle: the pyruvate (B1213749) dehydrogenase complex (PDHC) and the α-ketoglutarate dehydrogenase complex (KGDHC). researchgate.net

The pyruvate dehydrogenase complex catalyzes the conversion of pyruvate, a product of glycolysis, into acetyl-CoA, the primary fuel for the Krebs cycle. proteopedia.org This reaction is a critical link between glycolysis and the Krebs cycle. TPP is a required coenzyme for the pyruvate dehydrogenase (E1) component of this complex. nutritionalassessment.orgportlandpress.com

The α-ketoglutarate dehydrogenase complex is another multienzyme complex that plays a rate-limiting role in the Krebs cycle. researchgate.netmdpi.com It catalyzes the conversion of α-ketoglutarate to succinyl-CoA. wikipedia.org Similar to PDHC, this complex requires TPP as a cofactor for its E1 subunit, oxoglutarate dehydrogenase. wikipedia.org

| Enzyme Complex | TPP-Dependent Subunit | Reaction Catalyzed | Kinetic Parameter (Km for TPP) | Reference |

|---|---|---|---|---|

| Pyruvate Dehydrogenase Complex (PDHC) | Pyruvate Dehydrogenase (E1) | Pyruvate → Acetyl-CoA | 50 ± 10 nM | nih.gov |

| α-Ketoglutarate Dehydrogenase Complex (KGDHC) | Oxoglutarate Dehydrogenase (E1k) | α-Ketoglutarate → Succinyl-CoA | Data not available |

The pentose phosphate pathway (PPP) is a metabolic pathway parallel to glycolysis that is crucial for the production of NADPH and the synthesis of pentose sugars, which are precursors for nucleotide biosynthesis. nih.govkhanacademy.org Octotiamine contributes to the PPP through its conversion to TPP, which is an essential cofactor for the enzyme transketolase (TKT) . patsnap.com

Transketolase is a key enzyme in the non-oxidative phase of the PPP. It catalyzes the transfer of a two-carbon unit from a ketose donor to an aldose acceptor, enabling the interconversion of sugar phosphates. mdpi.com This activity is vital for the production of ribose-5-phosphate (B1218738), a precursor for DNA and RNA synthesis, and for the generation of intermediates that can re-enter the glycolytic pathway. The activity of transketolase in red blood cells is often used as a functional biomarker of thiamine (B1217682) status. nutritionalassessment.org

| Enzyme | Function in PPP | Cofactor | Significance | Reference |

|---|---|---|---|---|

| Transketolase (TKT) | Catalyzes the transfer of two-carbon units in the non-oxidative phase. | Thiamine Pyrophosphate (TPP) | Production of ribose-5-phosphate and NADPH. | patsnap.com |

Role in the Krebs Cycle

Reduction of Harmful Metabolic Intermediates

Octotiamine has been shown to play a role in reducing the levels of harmful metabolic intermediates, primarily through its antioxidant properties and its function in optimizing carbohydrate metabolism. patsnap.compatsnap.com

One significant area of its action is in the reduction of Advanced Glycation End-products (AGEs) . patsnap.com AGEs are harmful compounds formed through non-enzymatic reactions between sugars and proteins or lipids, and their accumulation is associated with various chronic diseases. asm.org By enhancing the activity of transketolase, octotiamine can help divert substrates that would otherwise form AGEs into the pentose phosphate pathway. uniprot.org

Furthermore, octotiamine exhibits antioxidant properties by scavenging Reactive Oxygen Species (ROS) . patsnap.com ROS are highly reactive molecules that can cause damage to cells, and their overproduction is linked to oxidative stress. google.com By enhancing mitochondrial function and energy metabolism, octotiamine may help reduce the generation of ROS. patsnap.com Some studies suggest that thiamine derivatives can also increase the levels of glutathione (B108866), a major endogenous antioxidant. patsnap.com

Broader Implications for Vitamin Metabolism

Octotiamine is a synthetic derivative of thiamine, designed for enhanced stability and bioavailability. patsnap.com This means it can be more effectively absorbed and utilized by the body compared to standard thiamine supplements. patsnap.com Its primary role in vitamin metabolism is to serve as a reliable precursor for thiamine pyrophosphate (TPP), the active form of vitamin B1. patsnap.comontosight.ai By ensuring adequate levels of TPP, octotiamine supports all TPP-dependent metabolic processes. patsnap.com

Connections to Pyruvate Metabolism and Glycolysis

The connection of octotiamine to pyruvate metabolism and glycolysis is fundamental to its role in energy production. Glycolysis is the metabolic pathway that converts glucose into pyruvate. creative-proteomics.com The fate of pyruvate is a critical branch point in metabolism.

Through its conversion to TPP, octotiamine is essential for the pyruvate dehydrogenase complex (PDHC) , which directs pyruvate towards the Krebs cycle for complete oxidation and significant ATP production. google.comportlandpress.com In states of thiamine deficiency, the activity of PDHC is impaired, leading to an accumulation of pyruvate. nih.gov This can result in a shift towards anaerobic metabolism and the production of lactate, even in the presence of oxygen. By ensuring the proper function of PDHC, octotiamine facilitates the efficient use of glucose for energy and prevents the buildup of pyruvate.

Advanced Synthesis Methodologies for Octotiamine and Its Analogues

Synthetic Routes for Octotiamine Derivatives

The synthesis of octotiamine and its analogues primarily involves the strategic modification of the thiamine (B1217682) molecule. A key approach is the creation of thiamine disulfide derivatives. This process typically starts with the oxidative coupling of two thiamine molecules. The thiazole (B1198619) ring of thiamine is opened to expose its thiol (-SH) group, and an oxidizing agent, such as hydrogen peroxide, is used to form a disulfide (-S-S-) bond between two molecules, creating thiamine disulfide.

Further derivatization occurs through the acylation of the hydroxyl groups on the thiamine disulfide intermediate. For instance, O-acyl derivatives are synthesized by reacting thiamine disulfide with various acylating agents like myristoyl chloride or benzoic anhydride. jst.go.jp The reaction conditions, including the choice of solvent (e.g., polar aprotic solvents like pyridine) and temperature (typically controlled between 25–40°C), are optimized to ensure high yields and prevent side reactions.

Another significant class of derivatives is the S-acyl thiamine derivatives, such as benfotiamine (B1667992). medscape.com These compounds are not disulfides but feature an S-acyl group. nih.gov The synthesis of these analogues provides an alternative chemical structure with enhanced lipophilicity. medscape.comnih.gov The development of various synthetic thiamine prodrugs, which are often hydrophobic, allows for rapid diffusion across biological barriers. mdpi.com

A general process for producing thiamine disulfide derivatives can involve mixing a thiosulfate (B1220275) compound (R¹SSO₃M) with a thiamine compound in an aqueous solvent with an alkali, providing an industrially advantageous route. wipo.intgoogle.com

Chemical Modifications for Bioavailability and Efficacy Enhancement

Standard thiamine, being a water-soluble vitamin, has a slow transport rate across cell membranes. medscape.commdpi.commdpi.com To overcome this limitation, chemical modifications are introduced to create lipophilic (fat-soluble) derivatives that can more easily diffuse through the lipid bilayers of cell membranes, bypassing the slow, carrier-dependent transport system required by free thiamine. medscape.comnih.gov

Key strategies for enhancing bioavailability include:

Disulfide Formation: Creating disulfide derivatives like allithiamine and prosultiamine. These lipophilic compounds are readily absorbed in the gastrointestinal tract and can more effectively cross the blood-brain barrier. nih.govpatsnap.com Once inside the cells, they are converted back to thiamine. nih.gov

Acylation: The introduction of acyl groups, such as benzoyl or myristoyl groups, to form S-acyl or O-acyl derivatives like benfotiamine and dibenzoylthiamine. medscape.commdpi.com This increases the molecule's hydrophobicity, leading to a significant increase in blood thiamine levels after oral administration. mdpi.com Benfotiamine, an S-acyl derivative, has demonstrated higher bioavailability compared to thiamine disulfide derivatives. mdpi.com

These modifications result in synthetic prodrugs that are more stable in plasma and resistant to enzymatic degradation, allowing for higher intracellular concentrations of active thiamine, especially in tissues with high metabolic demand like the brain. patsnap.com

Microwave-Assisted Synthesis Techniques for Pyrimidine (B1678525) Scaffolds

The pyrimidine ring is a core structural component of octotiamine. Microwave-assisted organic synthesis (MAOS) has emerged as a highly efficient and green technology for synthesizing pyrimidine scaffolds and other heterocyclic compounds. tsijournals.com This technique utilizes microwave radiation to heat the reaction mixture directly and uniformly, which often leads to dramatic reductions in reaction time, increased product yields, and cleaner reactions with easier work-up procedures compared to conventional heating methods. tsijournals.com

Microwave irradiation has been successfully applied to various pyrimidine synthesis strategies, including multicomponent reactions (MCRs). arkat-usa.org For example, 4-amino-5-pyrimidinecarbonitrile derivatives can be synthesized via a three-component reaction of aldehydes, malononitrile, and amidines under microwave heating in water. arkat-usa.org Similarly, scalable processes for key thiamine intermediates like 4-amino-5-aminomethyl-2-methylpyrimidine have been developed, sometimes employing microwave irradiation to facilitate the cyclization step. researchgate.net The use of solvent-free conditions or environmentally benign solvents like water further enhances the green credentials of this methodology. arkat-usa.orgresearchgate.net

| Parameter | Conventional Heating Method | Microwave-Assisted Method | Reference |

|---|---|---|---|

| Reaction Time | Hours to days | Seconds to minutes | tsijournals.com |

| Product Yield | Moderate to good | Good to excellent | tsijournals.comarkat-usa.org |

| Energy Efficiency | Lower (bulk heating) | Higher (direct molecular heating) | tsijournals.com |

| Solvent Use | Often requires organic solvents | Can often be performed solvent-free or in water | arkat-usa.orgresearchgate.net |

Radiosynthesis Approaches for Labeled Octotiamine Analogues

Radiolabeled analogues are crucial tools for studying the in vivo kinetics, distribution, and mechanism of action of molecules like octotiamine using techniques such as Positron Emission Tomography (PET). unibo.it The short half-life of PET isotopes like carbon-11 (B1219553) (¹¹C, t½ ≈ 20.4 min) demands extremely rapid and efficient synthesis methods. nih.gov

Octotiamine contains a formamide (B127407) motif, a functional group that has historically been challenging to label directly. nih.gov A recently developed novel, one-pot radiosynthesis strategy enables the direct ¹¹C-formylation of primary amines using cyclotron-produced [¹¹C]CO₂. nih.govnih.gov This method proceeds in two main steps:

[¹¹C]Isocyanate Formation: The primary amine precursor is converted to a [¹¹C]isocyanate intermediate. This is achieved using [¹¹C]CO₂, a phosphazene superbase (like BEMP), and a dehydrating agent such as phosphoryl chloride (POCl₃). nih.govresearchgate.net

Reduction to [¹¹C]Formamide: The newly formed [¹¹C]isocyanate is then rapidly reduced to the final [¹¹C]formamide product using a reducing agent like sodium borohydride (B1222165) (NaBH₄). nih.govresearchgate.net

This entire one-pot process can be completed in as little as 15 minutes, achieving high radiochemical yields (up to 80% for model compounds like [¹¹C]benzyl formamide). nih.govnih.gov This breakthrough allows for the production of ¹¹C-labeled molecules containing a formyl group, making it a viable approach for creating radiolabeled octotiamine analogues for PET imaging studies. nih.gov Another approach involves a multistep synthesis for ¹¹C-labeled thiamine itself, which consists of a Pd⁰-mediated C-[¹¹C]methylation of the thiazole ring, followed by benzylation. acs.org This labeled thiamine can then be converted to a labeled disulfide prodrug. acs.org

| Step | Reagent | Function | Reference |

|---|---|---|---|

| 1. Isocyanate Formation | [¹¹C]CO₂ | Source of the ¹¹C radiolabel | nih.gov |

| BEMP | Superbase to activate [¹¹C]CO₂ | nih.gov | |

| POCl₃ | Dehydrating agent | nih.gov | |

| 2. Reduction | NaBH₄ | Reduces isocyanate to formamide | nih.gov |

In Vitro Research Models and Cellular Investigations of Octotiamine

Cell Culture Models for Mechanistic Studies

Application of Fibroblast Cell Lines

Fibroblast cell lines are frequently used in toxicological and pharmacological research to assess the effects of chemical compounds on fundamental cellular processes. nih.gov These cells, which are responsible for synthesizing the extracellular matrix, provide a valuable model for studying general cytotoxicity and the impact of substances on cell proliferation and morphology. nih.govresearchgate.net While specific studies focusing solely on octotiamine's effects on fibroblast cell lines are not extensively detailed in the provided search results, the use of normal skin fibroblasts in comparative studies with other thiamine (B1217682) antimetabolites highlights their importance as a control for assessing cancer cell-specific effects. nih.gov For instance, in studies of other compounds, fibroblasts have been used to investigate cellular responses to various stimuli and to characterize the kinetics of cellular processes. cellosaurus.org Immortalized human gingival fibroblasts are also available and provide a consistent model for in vitro studies. innoprot.com

Studies in Immortalized Cell Lines (e.g., HeLa Cells)

The HeLa cell line, derived from cervical cancer cells, is a cornerstone of biomedical research due to its immortality and rapid growth. getteal.comaccegen.com These cells are often used to study cancer biology and the effects of potential therapeutic agents. nih.govmdpi.com In the context of thiamine antimetabolites, HeLa cells have been used to evaluate the cytostatic potential of compounds like oxythiamine (B85929) and 2'-methylthiamine. nih.gov These studies measure parameters such as growth inhibition to determine the compound's efficacy against cancer cells. nih.gov The unique genetic characteristics of HeLa cells, including the presence of human papillomavirus 18 (HPV-18) sequences and altered gene expression, make them a specific model for certain types of cancer research. getteal.comaccegen.com

Immune Cell Models (e.g., Jurkat T Cells)

Jurkat T cells, an immortalized line of human T lymphocytes, are a widely used model for studying the human immune system, particularly T cell signaling and function. nih.govgoogle.comntnu.no These cells are valuable for investigating the effects of compounds on immune responses. nih.govsartorius.com While direct studies on octotiamine's interaction with Jurkat T cells are not prominent in the search results, this cell line is a standard model for assessing the immunomodulatory properties of various substances. nih.govgoogle.com For example, Jurkat cells have been used to study T cell anergy, a state of immune unresponsiveness, and the signaling pathways that control T cell activation. nih.govnih.gov

Analysis of Thiamine Pyrophosphokinase Interactions

A key aspect of octotiamine's mechanism is its conversion to thiamine pyrophosphate (TPP), the active form of vitamin B1. patsnap.com This conversion is catalyzed by the enzyme thiamine pyrophosphokinase (TPK). uniprot.orgmdpi.com TPK plays a crucial role in thiamine metabolism by phosphorylating thiamine to TPP. uniprot.orgyeastgenome.org Studies on TPK from various sources, such as brewer's yeast, have investigated its interaction with thiamine and ATP, revealing the kinetics of this enzymatic reaction. nih.gov The analysis of TPK interactions is vital for understanding how thiamine analogs like octotiamine might serve as substrates or inhibitors of this enzyme, thereby influencing cellular TPP levels and downstream metabolic pathways. nih.govpatsnap.com

Cellular Uptake and Intracellular Fate Studies

The efficacy of a compound like octotiamine is dependent on its ability to enter cells and reach its intracellular targets. patsnap.com Octotiamine is designed to have enhanced cellular uptake compared to thiamine. patsnap.com The study of cellular uptake mechanisms involves investigating how compounds are transported across the cell membrane, which can occur through various processes such as endocytosis or specific transporters. rsc.orgmdpi.comnih.gov For thiamine and its derivatives, cellular uptake is mediated by specific transporters. mdpi.com Understanding the intracellular fate of octotiamine involves tracing its conversion to TPP and its subsequent role as a cofactor for enzymes involved in critical metabolic pathways, such as the Krebs cycle. patsnap.com

Molecular Docking and Computational Modeling for Enzyme/Transporter Interactions

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a macromolecule, such as an enzyme or a transporter. nih.govekb.egijmrhs.com This in silico approach provides valuable insights into the molecular interactions that govern these binding events. researchgate.net In the context of thiamine analogs, molecular docking has been used to compare the binding affinities of compounds like oxythiamine and 2'-methylthiamine to thiamine pyrophosphokinase, helping to explain their potential as inhibitors. nih.gov Such computational studies can elucidate the structural basis for the interaction between octotiamine and its target enzymes or transporters, complementing experimental findings and guiding the design of new derivatives with improved properties. nih.govnih.gov

Analytical Methodologies in Octotiamine Research

High-Resolution Separation Techniques

High-resolution separation techniques are fundamental in isolating octotiamine from complex mixtures, a necessary step for accurate quantification and identification. Liquid and gas chromatography are the primary methods employed for this purpose.

Liquid Chromatography (LC) Applications

Liquid chromatography, particularly high-performance liquid chromatography (HPLC), is a cornerstone for the analysis of octotiamine and other thiamine (B1217682) derivatives. nihs.go.jpgoogle.comjustia.comnih.gov Reversed-phase HPLC is a common approach, often utilizing C18 columns. nihs.go.jpnih.gov The mobile phase composition is critical for achieving optimal separation and can be adjusted to suit the specific analytical needs. For instance, a mobile phase consisting of a phosphate (B84403) buffer, methanol, and an ion-pairing reagent has been used effectively. nihs.go.jpinnovareacademics.in

The versatility of HPLC allows for various detection methods. UV detection is frequently used, with specific wavelengths, such as 248 nm, being effective for monitoring octotiamine. innovareacademics.in Fluorescence detection, after post-column derivatization to form a fluorescent thiochrome (B1210408) derivative, offers high sensitivity and selectivity. rsc.orgglsciences.com

Recent advancements have seen the coupling of HPLC with mass spectrometry (LC-MS), a powerful combination that provides both separation and mass information, significantly enhancing analytical capabilities. researchgate.netuga.edunih.gov This hyphenated technique is invaluable for the simultaneous quantification of thiamine and its various derivatives. researchgate.netnvkc.nl

Below is a table summarizing typical HPLC conditions for the analysis of thiamine derivatives, which can be adapted for octotiamine.

| Parameter | Condition | Reference |

| Column | Octadecylsilanized silica (B1680970) gel (C18), 5 µm particle size, 15 cm x 4.6 mm | nihs.go.jp |

| Mobile Phase | Phosphate buffer with sodium perchlorate (B79767) and methanol | nihs.go.jp |

| Column Temperature | ~25°C | nihs.go.jp |

| Detection | UV at 248 nm | innovareacademics.in |

| Flow Rate | 1.2 mL/min | innovareacademics.in |

Gas Chromatography (GC) Applications

Gas chromatography (GC) presents an alternative for the analysis of octotiamine, although it is generally less common than LC for this class of compounds. oup.com For volatile or semi-volatile compounds, GC offers high resolution and sensitivity. Often, derivatization is required to increase the volatility and thermal stability of the analytes. oup.com For instance, thiamine and its derivatives can be converted to their trimethylsilyl (B98337) (TMS) derivatives before GC analysis. oup.com

GC is frequently coupled with mass spectrometry (GC-MS), which aids in the identification of the separated compounds based on their mass-to-charge ratio and fragmentation patterns. mdpi.comnih.gov This technique has been used for the quantitative analysis of similar compounds, like octopamine (B1677172) and tyramine, in biological matrices. nih.gov Two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOFMS) has been employed in the untargeted metabolic profiling of complex samples, where octotiamine was tentatively identified. mdpi.com

Mass Spectrometry (MS) for Metabolite Identification and Quantification

Mass spectrometry is an indispensable tool in octotiamine research, providing sensitive and specific detection. uga.eduresearchgate.net When coupled with a separation technique like LC or GC, it allows for the confident identification and quantification of octotiamine and its metabolites even at low concentrations. researchgate.netnih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a particularly powerful technique. researchgate.netuga.edunvkc.nl It involves the selection of a specific precursor ion (the molecular ion of octotiamine, for example), its fragmentation, and the detection of specific product ions. This process, known as multiple reaction monitoring (MRM), significantly enhances selectivity and reduces background noise. uga.edu LC-MS/MS methods have been developed for the simultaneous quantification of thiamine and its phosphate esters in various samples. researchgate.netnvkc.nl The use of isotopically labeled internal standards, such as deuterated analogs, can improve the accuracy and precision of quantification. nih.gov

High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) and Orbitrap mass analyzers, provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule and to identify unknown metabolites. innovareacademics.inmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of organic molecules, including octotiamine. researchgate.netresearcher.liferesearchgate.netresearchgate.net NMR provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C), within a molecule. researchgate.netyoutube.com

One-dimensional (1D) NMR spectra (¹H and ¹³C) are used to identify the different types of protons and carbons present in the molecule and their relative numbers. youtube.comnih.gov Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between atoms, revealing the complete structural framework of the molecule. researchgate.netbruker.com These techniques are crucial for confirming the identity of synthesized octotiamine and for characterizing any related impurities or degradation products. researchgate.net

Spectroscopic Techniques for Characterization

In addition to NMR, other spectroscopic techniques are valuable for the characterization of octotiamine.

Near-Infrared (NIR) Spectroscopy Applications

Near-Infrared (NIR) spectroscopy is a rapid, non-destructive analytical technique with significant potential in pharmaceutical analysis. ipinnovative.comspectroscopyonline.com Operating in the 780 to 2500 nm wavelength range of the electromagnetic spectrum, NIR spectroscopy measures the absorption of light by a sample, which corresponds to vibrational overtones and combination bands of molecular bonds such as -CH, -NH, -OH, and -SH. thermofisher.comdrawellanalytical.com This makes it a valuable tool for both qualitative and quantitative analysis of active pharmaceutical ingredients (APIs) and excipients. ipinnovative.commetrohm.com

While specific research detailing the application of NIR spectroscopy directly to octotiamine is limited, the methodology has been successfully applied to the analysis of other vitamins and complex pharmaceutical formulations. For instance, NIR spectroscopy has been used for the quantitative determination of vitamin C (ascorbic acid) in starch mixtures and β-carotene and vitamin E in pumpkin. thermofisher.comactahort.org These applications demonstrate the feasibility of using NIR to quantify a specific component within a complex matrix, a common requirement in pharmaceutical quality control. metrohm.commetrohmusa.com

The primary advantages of NIR spectroscopy in a pharmaceutical context include its speed, with results generated in under a minute, and the lack of need for sample preparation. iris-eng.com Solids and liquids can often be analyzed in their native form, sometimes even through packaging, which streamlines quality control processes from raw material identification to final product verification. ipinnovative.commetrohm.commetrohmusa.com For a compound like octotiamine, NIR could be employed for:

Raw Material Identification: Verifying the identity and quality of incoming octotiamine supplies. metrohm.com

Process Monitoring: In-line monitoring of blending operations to ensure homogenous distribution of octotiamine within a formulation. ipinnovative.com

Finished Product Analysis: Quantifying the octotiamine content in final dosage forms like tablets or capsules. metrohmusa.com

To perform quantitative analysis, a predictive model must be created using chemometric software. thermofisher.com This involves building a calibration curve from a set of samples with known concentrations of the analyte, which is measured by a primary method (e.g., HPLC). thermofisher.com Once this calibration model is validated, it can be used for the rapid analysis of unknown samples. thermofisher.com Studies on vitamin premixes have shown that with robust regression methods like modified partial least-squares, NIR can achieve high accuracy in predicting vitamin content. researchgate.net

Sample Preparation Techniques for Biological Matrices

The accurate quantification of compounds like octotiamine in biological matrices such as blood, plasma, or urine is critical for metabolic and pharmacokinetic studies. However, these matrices are complex, containing proteins, lipids, and other endogenous substances that can interfere with analysis. analis.com.my Therefore, effective sample preparation is a crucial first step to isolate the analyte of interest and remove interfering components. analis.com.mynih.gov The choice of technique depends on the analyte's properties, the biological matrix, and the subsequent analytical method.

Commonly employed sample preparation techniques for the analysis of vitamins and related compounds in biological fluids include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.govmdpi.com

Protein Precipitation (PPT): This is often the simplest and most rapid method for sample cleanup. analis.com.my It involves adding a precipitating agent, such as a strong acid (e.g., trichloroacetic acid, perchloric acid) or an organic solvent (e.g., acetonitrile, methanol), to the biological sample. lcms.czeppendorf.comamegroups.org The agent denatures and precipitates the majority of the proteins. After centrifugation, the clear supernatant containing the analyte is collected for analysis. This method is widely used for preparing whole blood or erythrocyte samples for thiamine analysis. lcms.czeppendorf.com

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent (e.g., n-hexane, diethyl ether). nih.govmdpi.com The analyte partitions into the solvent in which it is more soluble, leaving interfering substances behind. LLE is a cost-effective and established method for extracting vitamin metabolites. nih.govaurorabiomed.com For instance, in the analysis of vitamin D metabolites, n-hexane is often used to extract the compounds from plasma after protein disruption. nih.gov

Solid-Phase Extraction (SPE): SPE is a highly selective and efficient technique that can provide cleaner extracts than LLE or PPT. nih.govresearchgate.net It utilizes a solid sorbent material packed into a cartridge or plate to retain the analyte from the liquid sample. amegroups.org Interfering components are washed away, and the purified analyte is then eluted with a small volume of a different solvent. amegroups.org SPE protocols have been optimized for various vitamins, including fat-soluble vitamins in serum and urine, using different sorbent chemistries (e.g., C18, cyclohexyl) and elution solvents. researchgate.net Supported Liquid Extraction (SLE), a related technique, uses a diatomaceous earth solid support and offers a more streamlined workflow that is easily automated. chromatographyonline.comphenomenex.com

For thiamine analysis in urine, some methods require minimal preparation, such as dilution with the mobile phase and filtration before injection into an HPLC system. rsc.org However, for more complex matrices like blood or plasma, a combination of these techniques may be necessary to achieve the required sensitivity and accuracy. chl.co.nztestcatalog.org

| Technique | Principle | Typical Application for Vitamins | Advantages | Disadvantages |

|---|---|---|---|---|

| Protein Precipitation (PPT) | Use of acid or organic solvent to precipitate proteins from the sample matrix. lcms.czeppendorf.com | Thiamine (Vitamin B1) analysis in whole blood or erythrocytes. lcms.czeppendorf.com | Rapid, simple, inexpensive. analis.com.my | Less clean extract, may not remove all interferences. analis.com.my |

| Liquid-Liquid Extraction (LLE) | Separation based on differential solubility between two immiscible liquid phases. nih.gov | Extraction of fat-soluble vitamins (e.g., Vitamin D, E) from plasma/serum. nih.govresearchgate.net | Cost-effective, versatile. aurorabiomed.com | Can be labor-intensive, may form emulsions, uses larger solvent volumes. nih.gov |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. amegroups.org | Simultaneous extraction of multiple vitamins from serum and urine. researchgate.net | High selectivity, clean extracts, can be automated. nih.gov | Higher cost, requires method development. nih.gov |

Advanced Data Analysis and Chemometrics in Research

The instrumental analysis of complex samples, such as pharmaceuticals or biological fluids, often produces large and complex datasets. americanpharmaceuticalreview.comfrontiersin.org Spectroscopic techniques, in particular, generate profiles or fingerprints that contain a high volume of information. frontiersin.org Chemometrics, the application of statistical and mathematical methods to chemical data, is essential for extracting meaningful qualitative and quantitative information from these datasets. americanpharmaceuticalreview.commdpi.com

In the context of octotiamine research, where analysis might be performed using techniques like NIR or UV-Vis spectroscopy, chemometrics provides the tools to build robust predictive models and explore data structure. spectroscopyonline.comfrontiersin.org Two of the most common multivariate analysis methods used in pharmaceutical analysis are Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression. americanpharmaceuticalreview.comspectroscopyonline.com

Principal Component Analysis (PCA): PCA is an unsupervised exploratory technique used to reduce the dimensionality of complex datasets while retaining the most important information. americanpharmaceuticalreview.com It transforms the original, correlated variables into a smaller set of new, uncorrelated variables called principal components (PCs). americanpharmaceuticalreview.comoptica.org The first PC accounts for the largest possible variance in the data, the second PC accounts for the second largest, and so on. americanpharmaceuticalreview.com By plotting the PCs against each other (in "scores" plots), patterns and groupings within the data can be visualized. optica.org In pharmaceutical analysis, PCA is often used for raw material classification, identifying counterfeit products, or detecting process deviations. doaj.orgresearchgate.net

Partial Least Squares (PLS) Regression: PLS is a supervised regression technique widely used to build quantitative models when there are many, highly correlated predictor variables, such as a full spectrum of absorbance values. numberanalytics.comnih.gov It is particularly effective for spectroscopic data where simple linear regression would fail. nih.gov PLS relates the instrumental data matrix (X, e.g., spectra) to a response matrix (Y, e.g., concentration of the analyte) to create a calibration model. numberanalytics.comscilit.com This model can then be used to predict the concentration of the analyte in new, unknown samples. numberanalytics.com PLS models have been successfully developed for quantifying active ingredients in pharmaceutical formulations and for the simultaneous determination of multiple vitamins in complex mixtures. spectroscopyonline.comnih.govmdpi.com The performance of a PLS model is typically evaluated using parameters like the Root Mean Square Error of Prediction (RMSEP) and the coefficient of determination (R²). thermofisher.comnih.gov

The integration of chemometrics with spectroscopic techniques offers a powerful approach for the analysis of compounds like octotiamine. These methods enable the development of rapid, non-destructive quality control procedures and allow for the reliable quantification of the analyte even in the presence of interfering substances from a formulation or biological matrix. spectroscopyonline.comfrontiersin.org

| Chemometric Method | Type | Primary Application in Pharmaceutical Analysis | Example Research Finding |

|---|---|---|---|

| Principal Component Analysis (PCA) | Unsupervised/Exploratory | Data visualization, pattern recognition, classification of materials, outlier detection. americanpharmaceuticalreview.comoptica.org | PCA of Raman and UV-Vis spectral data was used to differentiate various over-the-counter liquid syrup formulations based on their active ingredients. spectroscopyonline.com |

| Partial Least Squares (PLS) Regression | Supervised/Quantitative | Building calibration models to predict analyte concentration from spectral data. numberanalytics.comnih.gov | A PLS model based on NIR spectroscopy data successfully predicted the concentration of multiple vitamins in a premix with high accuracy (R² > 0.96). researchgate.net |

| Soft Independent Modeling of Class Analogies (SIMCA) | Supervised/Classification | Classifying samples into predefined groups (e.g., authentic vs. counterfeit). americanpharmaceuticalreview.com | Used for qualitative analysis and classification of similar classes of materials based on spectral data. researchgate.net |

Future Research Directions for Octotiamine

Elucidation of Unexplored Biological Effects

While octotiamine is recognized for its role in nutritional science and its effects on the gastrointestinal system, future research is poised to delve deeper into its nuanced biological impacts. Current time information in Bangalore, IN.ontosight.ai The compound's known anti-inflammatory and neuroprotective properties form the foundation for these explorations. patsnap.com

Key mechanisms of action that warrant further investigation include its function as a potent antioxidant. patsnap.com Research indicates that octotiamine can increase levels of glutathione (B108866), a critical intracellular antioxidant, and activate enzymes responsible for neutralizing damaging free radicals. patsnap.com Furthermore, its ability to enhance mitochondrial function and inhibit the formation of advanced glycation end-products (AGEs) are areas ripe for more detailed study. patsnap.com Future research will likely focus on the downstream signaling pathways and cellular responses modulated by these activities. Understanding the full spectrum of its influence on cellular metabolism and oxidative stress could reveal novel biological effects. nih.govmdpi.comfrontiersin.orgmdpi.comnih.gov

Table 1: Known and Potential Biological Effects of Octotiamine for Further Research

| Category | Known/Potential Effect | Area for Future Elucidation |

| Antioxidant Activity | Increases glutathione levels; Activates antioxidant enzymes; Inhibits Advanced Glycation End-products (AGEs) | Downstream signaling impacts; Interaction with other antioxidant pathways; Cell-type specific effects. |

| Neuroprotection | Protects nerve cells from damage and degeneration | Specific molecular targets within neurons; Role in mitigating neuroinflammation. patsnap.comnih.govmdpi.comfrontiersin.orgmdpi.comnih.gov |

| Mitochondrial Function | Improves mitochondrial energy production | Long-term effects on mitochondrial biogenesis; Impact on mitochondrial quality control mechanisms. patsnap.com |

| Gastrointestinal Effects | General effects on the gastrointestinal system | Modulation of gut microbiota; Influence on intestinal barrier integrity. Current time information in Bangalore, IN.ontosight.ai |

| Anti-inflammatory | General anti-inflammatory properties | Specific inflammatory pathways and cytokines modulated by octotiamine. jetir.orgbenthamscience.com |

Investigation of Novel Therapeutic Applications beyond Current Indications

Building on a deeper understanding of its biological effects, a significant avenue of future research lies in exploring new therapeutic uses for octotiamine. Current research already suggests its potential in several areas beyond established thiamine (B1217682) deficiency-related conditions.

Preclinical studies and early clinical trials are beginning to assess the efficacy of octotiamine and other thiamine derivatives in complex neurological disorders. frontiersin.orgmdpi.comnih.govmdpi.com Conditions such as Alzheimer's disease, Parkinson's disease, diabetic neuropathy, and chronic fatigue syndrome are primary targets for this research. patsnap.comreddit.com One of the key advantages of synthetic thiamine derivatives like octotiamine is their potentially enhanced bioavailability and ability to cross the blood-brain barrier more effectively than thiamine itself. patsnap.com

A particularly novel area of investigation is the potential role of octotiamine in managing symptoms associated with autism spectrum disorder (ASD). google.comnih.govnih.govfragilex.orgpatient.info A patent has highlighted its potential inclusion in compositions aimed at improving ASD symptoms. google.com Further research is needed to validate these preliminary findings and to understand the underlying mechanisms.

Table 2: Potential Novel Therapeutic Applications of Octotiamine

| Therapeutic Area | Potential Application | Rationale/Supporting Evidence |

| Neurodegenerative Diseases | Alzheimer's Disease, Parkinson's Disease | Neuroprotective and antioxidant properties; Potential for improved blood-brain barrier penetration. patsnap.comfrontiersin.orgmdpi.comreddit.com |

| Metabolic Disorders | Diabetic Neuropathy | Inhibition of AGEs formation; Improved nerve cell function. patsnap.comwikiwand.com |

| Chronic Conditions | Chronic Fatigue Syndrome | Potential to improve cellular energy production and reduce oxidative stress. patsnap.com |

| Neurodevelopmental Disorders | Autism Spectrum Disorder | Mentioned in a patent for improving ASD symptoms; Thiamine deficiency has been linked to some neurological symptoms. google.comnih.govnih.gov |

Development of New Octotiamine Compounds with Improved Properties

The chemical scaffold of octotiamine, featuring a pyrimidine (B1678525) ring, offers a versatile platform for the synthesis of new derivatives with enhanced therapeutic properties. Current time information in Bangalore, IN.ontosight.ai Future research will likely focus on the rational design and synthesis of novel octotiamine analogues. benthamscience.comnih.govinternationaljournalcorner.commdpi.com

One area of development is the modification of octotiamine's physicochemical properties to improve its manufacturing and formulation characteristics. For instance, research has already explored how altering crystallization conditions can yield octotiamine crystals with better flowability and compressibility, making them more suitable for direct tableting. researcher.life

Beyond physical properties, the synthesis of new chemical entities based on the octotiamine structure is a key future direction. benthamscience.comnih.govinternationaljournalcorner.commdpi.com By applying modern synthetic methodologies, such as microwave-assisted synthesis, researchers can efficiently create libraries of novel pyrimidine derivatives. benthamscience.com These new compounds can then be screened for improved properties such as:

Enhanced Bioavailability: Modifications to the octotiamine molecule could further increase its absorption and tissue distribution.

Targeted Delivery: The addition of specific functional groups could enable the targeted delivery of the compound to particular tissues or cell types.

Increased Potency: Structural modifications could lead to analogues with a higher affinity for their biological targets.

Novel Biological Activities: The synthesis of new derivatives could uncover entirely new therapeutic applications. mdpi.com

Comparative Biochemical Studies with Other Thiamine Derivatives

A crucial aspect of future octotiamine research will be to conduct comprehensive comparative studies with other well-known thiamine derivatives. While octotiamine is part of a larger family of synthetic thiamine analogues, direct biochemical and pharmacokinetic comparisons are essential to delineate its unique therapeutic profile. wikiwand.come-lactation.comdrugfuture.cominchem.orgwikipedia.orgdrugfuture.com

Studies comparing other thiamine derivatives, such as benfotiamine (B1667992) and fursultiamine (B1674287), have provided valuable insights into their relative bioavailabilities and metabolic fates. researchgate.netnih.gov For example, some research has indicated that benfotiamine may have superior bioavailability compared to fursultiamine. researchgate.net Another study noted that while both benfotiamine and fursultiamine increased free thiamine levels in the brain, they did not significantly alter the levels of its phosphate (B84403) esters.

Interestingly, one study on muscular fatigue found that preparations containing octotiamine or fursultiamine did not show a significant recovery effect, whereas a preparation with bisbentiamine (B1219859) did, suggesting that different derivatives may be better suited for specific applications. researchgate.net

Future research should include head-to-head comparative studies that feature octotiamine alongside other key derivatives like benfotiamine, sulbutiamine, and allithiamine. reddit.com Such studies would provide crucial data on their relative absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their efficacy in various preclinical models of disease. This will enable a more informed selection of the most appropriate thiamine derivative for specific therapeutic indications.

Q & A

Q. What are the standard methods for synthesizing and characterizing Octotiamine, and how can researchers ensure reproducibility?

Octotiamine (C₂₃H₃₆N₄O₅S₃) is synthesized via crystallization, where parameters like pH (optimized at 4.0), temperature, and impeller speed (78 rpm) influence crystal quality . Characterization typically involves:

Q. How does Octotiamine’s structure relate to its function as a vitamin B1 analog?

Octotiamine’s structure includes a thiamine backbone modified with disulfide and acetylthio groups, enhancing lipid solubility and bioavailability compared to thiamine hydrochloride . Key functional groups:

- Disulfide bonds : Enable redox activity in cellular thiamine transport.

- Acetylthio side chains : Improve membrane permeability.

Structural analysis via NMR or mass spectrometry is critical for verifying synthetic accuracy .

Q. What analytical techniques are recommended for assessing Octotiamine purity in preclinical studies?

- Ultraviolet-Visible (UV-Vis) spectroscopy : Quantifies concentration using λ_max ~267 nm.

- High-Performance Liquid Chromatography (HPLC) : Validates purity (>98%) with C18 columns and acetonitrile/water mobile phases.

- Karl Fischer titration : Measures residual moisture (<0.5%) to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers optimize crystallization conditions to improve Octotiamine’s tableting properties without compromising dissolution rates?

A factorial design approach is recommended:

- Variables : pH (4.0–4.3), temperature (20–25°C), impeller speed (70–100 rpm).

- Response metrics : Flowability (Carr index <15%), compressibility (Heckel analysis), and dissolution profiles (USP Apparatus II, 50 rpm).

Lower pH (4.0) and reduced agitation (78 rpm) yield crystals with superior flowability (Carr index 12%) and equivalent dissolution to conventional methods .

Q. What experimental designs are suitable for resolving contradictions in Octotiamine’s pharmacokinetic data across species?

- Cross-over studies : Compare oral vs. intravenous administration in rodent and primate models.

- Compartmental modeling : Use NONMEM or WinNonlin to analyze species-specific absorption rates.

- Systematic review : Apply PRISMA guidelines to aggregate existing data and identify confounding variables (e.g., diet, co-administered drugs) .

Q. How do researchers validate Octotiamine’s neurotropic mechanisms in vivo while controlling for thiamine interference?

- Knockout models : Use Slc19a2 (thiamine transporter) knockout mice to isolate Octotiamine-specific effects.

- Isotopic tracing : Administer ¹⁴C-labeled Octotiamine and track metabolite distribution via LC-MS/MS .

- Behavioral assays : Morris water maze or rotarod tests paired with thiamine-depletion diets .

Q. What methodologies address discrepancies in Octotiamine’s LD₅₀ values between acute and chronic toxicity studies?

- OECD Guideline 407 : Conduct 28-day repeat-dose studies in rodents, monitoring hepatic enzymes (ALT, AST) and renal biomarkers (creatinine).

- Meta-analysis : Pool LD₅₀ data (e.g., 2590 mg/kg p.o. in mice ) using random-effects models to account for interspecies variability.

- Mechanistic toxicology : Assess oxidative stress markers (MDA, GSH) to differentiate acute vs. cumulative toxicity .

Q. How can computational tools enhance the design of Octotiamine derivatives with improved metabolic stability?

- Molecular docking : Screen derivatives against human thiamine pyrophosphokinase (PDB ID: 4N3H) to predict binding affinity.

- QSAR models : Corporate logP, polar surface area, and metabolic liability (e.g., CYP3A4 susceptibility).

- MD simulations : Evaluate stability of disulfide bonds under physiological pH .

Methodological Guidelines

Best practices for formulating research questions on Octotiamine’s therapeutic potential

- Apply PICO framework : Population (e.g., thiamine-deficient models), Intervention (Octotiamine dosage), Comparison (benfotiamine, sulbutiamine), Outcome (neuronal recovery).

- Use FINER criteria : Ensure feasibility (in vitro/in vivo models), novelty (unexplored mechanisms like mitochondrial thiamine transport), and relevance (neuropathy applications) .

Q. How to structure a manuscript on Octotiamine’s formulation development?

- Introduction : Highlight gaps in direct-tableting methods for thiamine analogs.

- Methods : Detail crystallization parameters (pH, agitation) and compaction force (kN) during tableting.

- Results : Report Carr index, dissolution efficiency (DE₆₀min >85%), and stability data (ICH Q1A).

- Discussion : Contrast findings with prosultiamine’s tableting challenges .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.